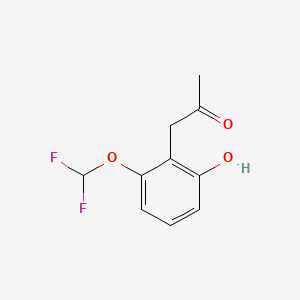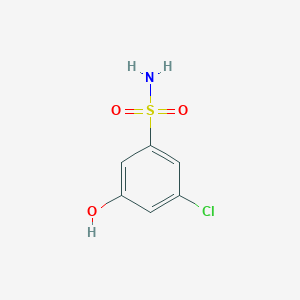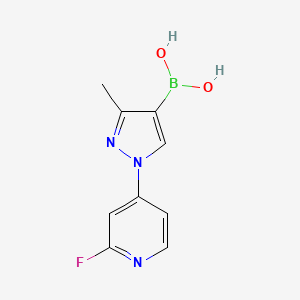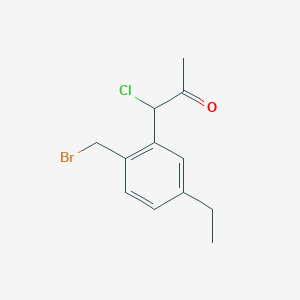
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one can be achieved through a multi-step process involving the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylphenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-methylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-5-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The ethyl group on the phenyl ring also influences its steric and electronic properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-4-5-10(7-13)11(6-9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
SEZGELUVWDGOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CBr)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
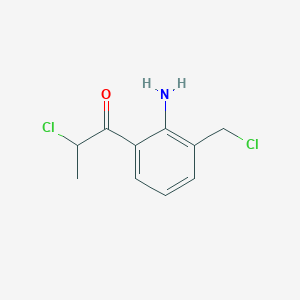
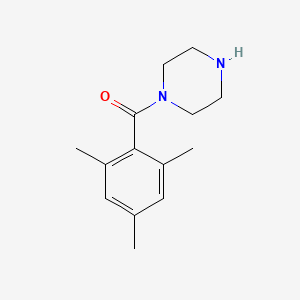
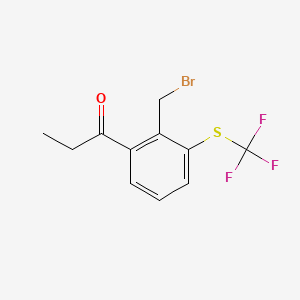
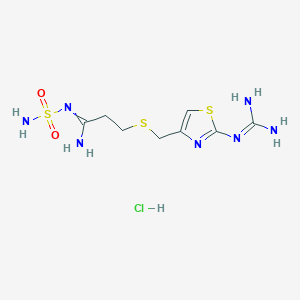
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)
